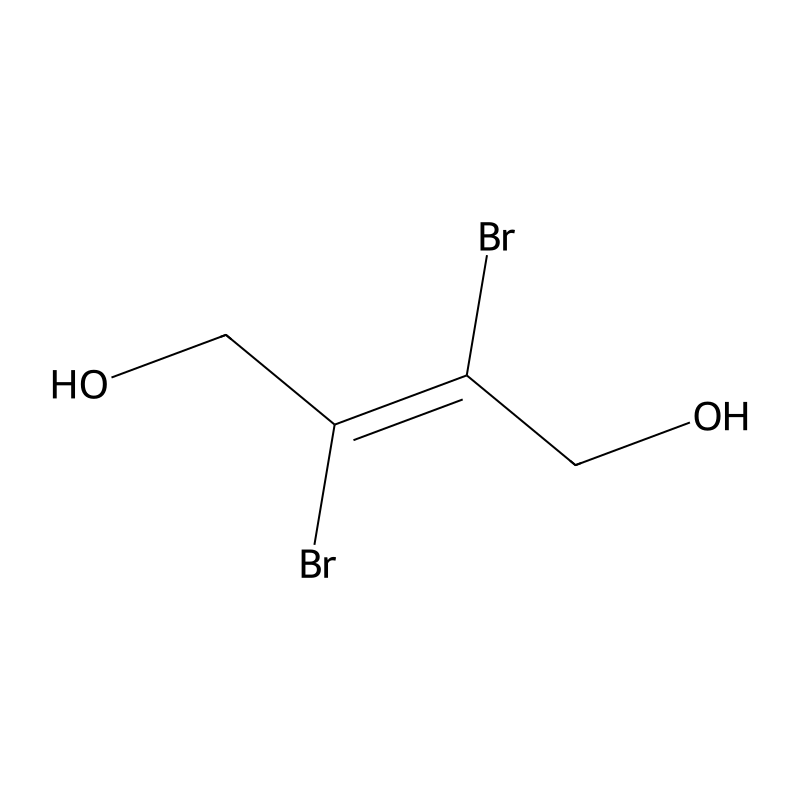

trans-2,3-Dibromo-2-butene-1,4-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

trans-2,3-Dibromo-2-butene-1,4-diol finds application as a versatile building block in organic synthesis due to the presence of both a reactive double bond and two hydroxyl groups. These functional groups allow for various transformations, including:

- Diels-Alder reactions: The double bond can participate in Diels-Alder cycloadditions to form cyclic structures.

- Substitution reactions: The hydroxyl groups can be readily substituted with other functional groups, such as ethers, esters, or amines, through various nucleophilic substitution reactions.

- Oxidation reactions: The diol can be oxidized to the corresponding diketone using oxidizing agents like potassium permanganate or chromic acid.

These transformations enable the synthesis of various complex molecules, including pharmaceuticals, natural products, and functional materials.

Precursor for Bioactive Compounds:

Studies suggest that trans-2,3-Dibromo-2-butene-1,4-diol exhibits potential biological activities, including:

- Antimicrobial activity: Research indicates that the compound possesses antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

- Cytotoxic activity: The diol has shown cytotoxic activity against some cancer cell lines, suggesting its potential as an anticancer agent. However, further research is needed to explore its efficacy and safety in this context.

These preliminary findings warrant further investigation of the potential therapeutic applications of trans-2,3-Dibromo-2-butene-1,4-diol.

Research Probe:

The unique combination of functional groups in trans-2,3-Dibromo-2-butene-1,4-diol makes it a valuable tool in various research applications, including:

- Chemical labeling: The diol can be used to introduce a bromine tag into molecules, enabling their detection and characterization through various analytical techniques.

- Study of biological processes: The compound can be employed to probe specific biological processes involving interactions with hydroxyl groups or double bonds.

trans-2,3-Dibromo-2-butene-1,4-diol is a halogenated organic compound with the molecular formula C₄H₆Br₂O₂ and a molecular weight of approximately 245.9 g/mol. It appears as a white crystalline solid with a melting point ranging from 112 to 114 °C and a predicted boiling point of about 318.1 °C . This compound is soluble in water, with solubility reported between 1-5 g per 100 mL at 21 °C . It is stable under standard conditions but incompatible with strong oxidizing agents .

- Dehydrohalogenation: Removal of hydrogen bromide can lead to the formation of alkenes.

- Esterification: Reacts with carboxylic acids to form esters.

- Oxidation: Can be oxidized to aldehydes or ketones when treated with strong oxidizing agents.

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles in substitution reactions .

Trans-2,3-Dibromo-2-butene-1,4-diol can be synthesized through several methods:

- Bromination of Butadiene: The compound can be formed by brominating butadiene in the presence of a suitable solvent.

- Addition Reactions: Reaction of bromine with 2-butene followed by hydration can yield trans-2,3-Dibromo-2-butene-1,4-diol.

- Halohydrin Formation: The reaction of an alkene with bromine in water can produce halohydrins that can be further processed to yield this compound .

Trans-2,3-Dibromo-2-butene-1,4-diol has several applications:

- Laboratory Reagent: Used in chemical synthesis and research.

- Intermediate in Organic Synthesis: Serves as a precursor for various organic compounds.

- Coating Products: Utilized in formulations for coatings and surface treatments due to its reactivity and stability .

Interaction studies for trans-2,3-Dibromo-2-butene-1,4-diol primarily focus on its reactivity with biological systems and other chemicals. Its halogenated nature suggests potential interactions with nucleophiles and electrophiles. Studies on similar compounds indicate that such interactions may lead to significant biological effects, including toxicity or antimicrobial properties .

Similar Compounds: Comparison

Several compounds share structural similarities with trans-2,3-Dibromo-2-butene-1,4-diol:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromobutane | C₄H₉Br | A saturated brominated hydrocarbon |

| 1,4-Dibromobutane | C₄H₈Br₂ | Contains two bromine atoms at terminal positions |

| 3-Bromopropene | C₃H₅Br | An alkene with one bromine substituent |

| trans-2-Bromobutene | C₄H₇Br | Unsaturated compound with one bromine atom |

The uniqueness of trans-2,3-Dibromo-2-butene-1,4-diol lies in its dual functional groups (bromine and diol), which provide distinctive reactivity patterns not found in the other compounds listed above. This makes it particularly valuable in synthetic organic chemistry and material science applications .

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H317 (97.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

21285-46-1